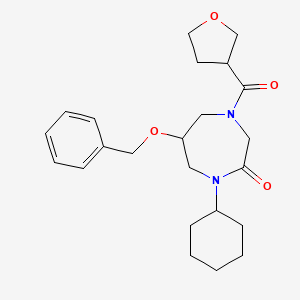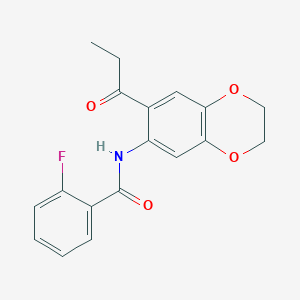
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It is a potent antagonist of the GABA-A receptor and has been used in scientific research to investigate the role of GABA in the central nervous system.
Wirkmechanismus
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the activity of this receptor, this compound 15-4513 can alter the balance of excitatory and inhibitory neurotransmission in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of neurotransmitters such as dopamine and serotonin, as well as affect the activity of ion channels and other signaling pathways in the brain. It has also been shown to have effects on the cardiovascular and respiratory systems, although the exact mechanisms of these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 in scientific research is that it is a potent and selective antagonist of the GABA-A receptor, making it a useful tool for investigating the role of this receptor in the central nervous system. However, one limitation of using this compound 15-4513 is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective GABA-A receptor antagonists, which could help to elucidate the specific roles of different subtypes of this receptor in the brain. Another area of interest is the investigation of the effects of this compound 15-4513 on the immune system, as recent research has suggested that GABA may play a role in regulating immune function. Finally, there is potential for the use of this compound 15-4513 in the development of new treatments for psychiatric and neurological disorders, although further research is needed to explore this possibility.
Synthesemethoden
The synthesis of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 1-cyclohexyl-3-aminopropan-1-ol with benzyl chloroformate to form the benzyl carbamate, which is then reacted with 3,4-dihydro-2H-pyran to form the tetrahydrofuran ring. The resulting compound is then reacted with ethyl chloroformate and ammonia to form the final product.
Wissenschaftliche Forschungsanwendungen
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the role of GABA in the central nervous system. It has been used to study the mechanisms of action of other benzodiazepines, as well as to investigate the effects of GABA on memory, anxiety, and other behaviors.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-(oxolane-3-carbonyl)-6-phenylmethoxy-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c26-22-15-24(23(27)19-11-12-28-17-19)13-21(29-16-18-7-3-1-4-8-18)14-25(22)20-9-5-2-6-10-20/h1,3-4,7-8,19-21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVGERRBZSGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CN(CC2=O)C(=O)C3CCOC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)

![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)

![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)
